molecular formula C12H8F2OS B7871013 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one

1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B7871013
M. Wt: 238.25 g/mol
InChI Key: KAAPEOUSFBTAET-UHFFFAOYSA-N
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Description

1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one is a fluorinated organic compound characterized by the presence of a thiophene ring substituted with a difluorophenyl group and an ethanone moiety

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of 2,3-difluorophenyl with a thiophene-2-bromide or thiophene-2-iodide in the presence of a palladium catalyst and a base.

  • Direct Arylation: Direct arylation of thiophene-2-carboxaldehyde with 2,3-difluorophenylboronic acid under palladium catalysis can also be employed.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.

  • Reduction: Reduction of the ethanone group can yield the corresponding alcohol.

  • Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction.

  • Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethanoic acid.

  • Reduction: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethanol.

  • Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in various biological processes.

Comparison with Similar Compounds

  • 3,5-Difluoroacetophenone: Similar in structure but lacks the thiophene ring.

  • 2,3-Difluorophenylboronic Acid: Used in the synthesis of the target compound.

  • Thiophene-2-carboxaldehyde: A precursor in the direct arylation method.

Uniqueness: 1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one is unique due to its combination of fluorinated phenyl and thiophene groups, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

1-[5-(2,3-difluorophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2OS/c1-7(15)10-5-6-11(16-10)8-3-2-4-9(13)12(8)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAPEOUSFBTAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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